7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(5-Methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique molecular structure This compound belongs to the triazolopyrimidine class, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and efficiency. The choice of solvents, temperature control, and reaction time are critical factors in achieving high yields and minimizing by-products. Continuous monitoring and optimization of the production process are essential to maintain quality standards.
Chemical Reactions Analysis
Types of Reactions: 7-(5-Methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the compound.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce saturated analogs
Scientific Research Applications
Chemistry: In the field of chemistry, 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound's unique properties also make it useful in industrial applications, such as in the production of advanced materials and coatings. Its chemical stability and reactivity can be harnessed to create innovative products.
Mechanism of Action
The mechanism by which 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with molecular targets and pathways. The specific binding to receptors or enzymes can modulate biological activities, leading to desired therapeutic outcomes. The detailed mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Similar Compounds:
Triazolopyrimidines: : Other triazolopyrimidine derivatives share structural similarities and may exhibit similar biological activities.
Furyl-containing Compounds: : Compounds with furyl groups, such as furan derivatives, can have comparable chemical properties.
Pyrrole-based Compounds: : Pyrrole derivatives are known for their biological activity and can be structurally related to this compound.
Uniqueness: 7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific combination of functional groups, which contribute to its unique reactivity and potential applications. Its distinct structure allows for targeted interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
7-(5-methylfuran-2-yl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-10-4-5-12(20-10)11-6-7-15-13-16-14(17-19(11)13)18-8-2-3-9-18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXNBTTVDSJQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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